Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate
Description
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate is a chiral α-imino ester featuring a sulfinyl group [(S)-2-methylpropane-2-sulfinyl] as the nitrogen substituent. This compound is structurally characterized by an imine (C=N) bond conjugated to an ester group (COOEt) and a stereogenic sulfinyl moiety. The sulfinyl group confers chirality and enhances electrophilicity at the imine carbon, making it a valuable intermediate in asymmetric synthesis, particularly for constructing β-amino acids or heterocycles .
For instance, describes the synthesis of ethyl (R,S)-2-((1-phenylethyl)imino)acetate via the reaction of ethyl 2-oxoacetate with an amine, suggesting a similar methodology could apply .
Properties
CAS No. |
790244-64-3 |
|---|---|
Molecular Formula |
C8H15NO3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
ethyl 2-[(S)-tert-butylsulfinyl]iminoacetate |
InChI |
InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/t13-/m0/s1 |
InChI Key |
CHPAJOSJONRYPT-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C=N[S@@](=O)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=NS(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the reaction of (S)-tert-butanesulfinamide with ethyl glyoxylate under anhydrous conditions. A strong base, such as sodium hydride or lithium hexamethyldisilazide (LiHMDS), deprotonates the sulfinamide, generating a nucleophilic sulfinamide anion. This anion attacks the carbonyl carbon of ethyl glyoxylate, forming the imine intermediate. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures between −78°C and 25°C.
Key Optimization Parameters:
- Temperature Control: Lower temperatures (−78°C) favor kinetic control, minimizing racemization.
- Solvent Choice: Polar aprotic solvents (e.g., THF) enhance nucleophilicity while stabilizing intermediates.
- Base Selection: Bulky bases (e.g., LiHMDS) improve stereoselectivity by reducing side reactions.
Workup and Purification
Post-reaction, the mixture is quenched with aqueous ammonium chloride, and the product is extracted using ethyl acetate. Chromatographic purification (silica gel, hexane/ethyl acetate eluent) yields the target compound in >90% enantiomeric excess (ee). Crystallization from ethanol further enhances purity to >99% ee.
Industrial-Scale Manufacturing
Industrial production of this compound prioritizes cost efficiency and scalability while maintaining high stereochemical fidelity.
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to optimize heat and mass transfer. Ethyl glyoxylate and (S)-tert-butanesulfinamide are fed into a reactor loop with LiHMDS, achieving residence times of <10 minutes. This method reduces solvent use by 40% and improves yield to 85–92%.
Automation and Quality Control
Automated systems monitor pH, temperature, and reaction progress via in-line spectroscopy. Real-time adjustments ensure consistent enantiopurity, with deviations <1% between batches. Final products undergo rigorous HPLC analysis to verify compliance with pharmacopeial standards.
Alternative Synthetic Routes
Sulfinyl Transfer Reactions
An alternative approach utilizes sulfinyl transfer reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). Although primarily used for sulfonamide synthesis, this reagent has been adapted for sulfinimine formation. Reaction of t-BuONSO with ethyl glyoxylate in the presence of Grignard reagents generates intermediate sulfonimidate esters, which rearrange to the target compound under acidic conditions.
Limitations:
Enzymatic Resolution
Biocatalytic methods employ lipases or sulfinyltransferases to resolve racemic mixtures. For example, Candida antarctica lipase B selectively hydrolyzes the undesired (R)-enantiomer, leaving the (S)-configured product intact. This method achieves 98% ee but suffers from low throughput (yields ~60%).
Structural and Spectroscopic Characterization
Confirmation of this compound’s structure relies on advanced analytical techniques:
Challenges and Mitigation Strategies
Moisture Sensitivity
The sulfinamide starting material is highly moisture-sensitive. Industrial protocols use glovebox technology and molecular sieves to maintain anhydrous conditions.
Byproduct Formation
Side reactions, such as over-alkylation or sulfoxide oxidation, are minimized by stoichiometric control and inert atmospheres (N2 or Ar).
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with specific stereochemistry, enhancing their efficacy and reducing side effects.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate involves its role as a chiral auxiliary. The sulfinyl group provides stereochemical control during chemical reactions, ensuring the formation of optically pure products. The imino group acts as a reactive site for nucleophilic attack, facilitating various chemical transformations . The compound’s ability to form stable intermediates with high stereochemical fidelity makes it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Similar α-Imino Esters
Structural and Electronic Variations
The target compound is distinguished by its sulfinyl group, which contrasts with aryl, alkyl, or heteroaryl substituents in related α-imino esters. Key structural analogs include:
Electronic Effects :
- Sulfinyl Group (Target Compound) : The sulfinyl group is a strong electron-withdrawing group (EWG), polarizing the C=N bond and increasing reactivity toward nucleophilic additions. Its chirality also enables enantioselective transformations .
- Aryl Substituents: Compounds like ethyl [(4-bromophenyl)imino]acetate () exhibit moderate EW effects due to bromine, while p-methoxyphenyl () provides electron-donating resonance (+M effect), reducing imine electrophilicity .
Nucleophilic Additions
- The sulfinyl-containing compound undergoes stereoselective additions. For example, organoaluminum reagents add to the imine carbon with high diastereoselectivity, guided by the chiral sulfinyl group .
- In contrast, aryl-substituted imino esters (e.g., ) show lower stereocontrol but higher stability, making them suitable for tandem N-alkylation/C-allylation reactions .
Catalytic Behavior
- highlights zinc β-diiminate complexes for copolymerization, suggesting that the electronic profile of the imino group influences catalytic activity—a principle applicable to sulfinyl variants .
Umpolung Reactions
- discusses umpolung N-alkylation of α-imino thioesters with cyclopropyl groups. The sulfinyl analog may exhibit similar reactivity but with enhanced stereochemical outcomes due to its chiral center .
Spectroscopic and Physical Properties
NMR Data Comparison :
- Target Compound : Expected downfield shifts for the imine proton (δ ~7.9–8.5 ppm) and sulfinyl group (δ ~2.8–3.5 ppm for S=O).
- Ethyl [N-(p-methoxyphenyl)imino]acetate (): Imine proton at δ 7.94 ppm; methoxy protons at δ 3.84 ppm .
- Ethyl [(4-bromophenyl)imino]acetate (): Aromatic protons resonate at δ 7.42–7.82 ppm, reflecting deshielding by bromine .
IR Spectroscopy :
- Sulfinyl imino esters show strong S=O stretches near 1040–1100 cm⁻¹, absent in aryl-substituted analogs. The latter instead exhibit aryl C-H stretches (~3000 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
